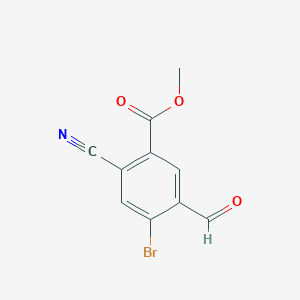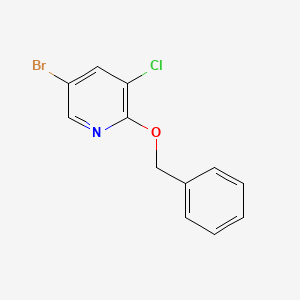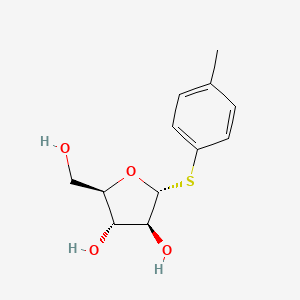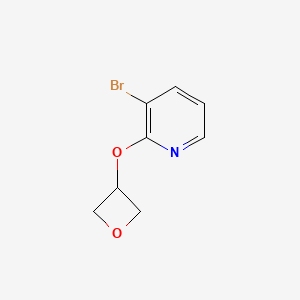
Methyl 4-bromo-2-cyano-5-formylbenzoate
Descripción general
Descripción
Methyl 4-bromo-2-cyano-5-formylbenzoate (MBCF) is a chemical compound that has been studied for its potential applications in various scientific research fields. MBCF is an organic compound with a molecular formula of C9H6BrNO3. It is a white solid that is soluble in water and other organic solvents. It is also known as 4-bromo-2-cyano-5-formylbenzoic acid methyl ester.
Mecanismo De Acción
MBCF has been found to inhibit the enzyme cyclooxygenase (COX). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. MBCF binds to the active site of the enzyme and prevents it from catalyzing the reaction.
Biochemical and Physiological Effects
MBCF has been studied for its potential effects on biochemical and physiological processes. Studies have shown that MBCF can inhibit the production of prostaglandins, which are hormones that play a role in inflammation and pain. In addition, MBCF has been found to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBCF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it has a relatively low toxicity, making it safe to use in experiments. However, MBCF is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions.
Direcciones Futuras
MBCF has potential applications in several areas of scientific research. It could be used as a fluorescent dye for imaging and diagnostics. It could also be used as a corrosion inhibitor, as an antioxidant, and as a catalyst for organic reactions. In addition, it could be used as a drug for the treatment of inflammation and pain. Further research is needed to explore these potential applications.
Aplicaciones Científicas De Investigación
MBCF has been studied for its potential applications in various scientific research fields. It has been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. MBCF has also been studied for its potential applications as a fluorescent dye, a corrosion inhibitor, and a catalyst for organic reactions.
Propiedades
IUPAC Name |
methyl 4-bromo-2-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-7(5-13)9(11)3-6(8)4-12/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFBQQQVSAKSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)





![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)



![1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1412441.png)
![Methanamine, N-[(3-iodophenyl)methoxy]-](/img/structure/B1412444.png)